molecular formula C21H21ClN2O4 B12193611 N-(5-chloropyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide

N-(5-chloropyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide

Cat. No.: B12193611
M. Wt: 400.9 g/mol
InChI Key: WKVUGECSGRYVRW-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a chloropyridine moiety and a spirochromene structure, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chloropyridine moiety: This can be achieved through chlorination of a pyridine derivative.

    Synthesis of the spirochromene structure: This involves cyclization reactions to form the spiro compound.

    Coupling reaction: The final step involves coupling the chloropyridine and spirochromene structures through an acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could result in various substituted pyridine compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide: can be compared with other spirochromene derivatives or chloropyridine compounds.

    Spiro[chromene-2,1’-cyclohexane] derivatives: Known for their diverse biological activities.

    Chloropyridine derivatives: Widely studied for their pharmacological properties.

Uniqueness

The uniqueness of N-(5-chloropyridin-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide lies in its combined structural features, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H21ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetamide

InChI

InChI=1S/C21H21ClN2O4/c22-14-4-7-19(23-12-14)24-20(26)13-27-15-5-6-16-17(25)11-21(28-18(16)10-15)8-2-1-3-9-21/h4-7,10,12H,1-3,8-9,11,13H2,(H,23,24,26)

InChI Key

WKVUGECSGRYVRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=NC=C(C=C4)Cl

Origin of Product

United States

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